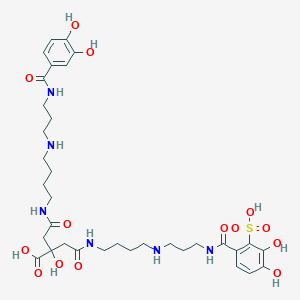
Petrobactin sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petrobactin sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C34H50N6O14S and its molecular weight is 798.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Iron Acquisition in Marine Environments
Overview : Petrobactin sulfonate has been identified as an effective iron chelator, which is vital for the growth of marine bacteria in iron-deficient environments. The unique structure of this compound, featuring a sulfonated 3,4-dihydroxy aromatic ring, enhances its affinity for ferric ions compared to traditional siderophores.
Case Study : Research conducted on Marinobacter aquaeolei demonstrated that this bacterium produces multiple siderophores, including this compound, which effectively solubilizes iron from its surroundings. This capability is essential for microbial survival in oligotrophic marine ecosystems where iron is scarce .
Pathogenicity and Virulence in Bacillus anthracis
Overview : In pathogenic bacteria such as Bacillus anthracis, this compound serves as a critical virulence factor. The biosynthesis of petrobactin is mediated by the asb gene cluster, which is essential for the bacterium's ability to acquire iron during infection.
Case Study : Studies have shown that mutants of Bacillus anthracis lacking the asb operon exhibit significantly reduced virulence due to their inability to produce petrobactin. This highlights the importance of this compound in facilitating iron uptake during host infection, thereby contributing to the bacterium's pathogenicity .
Biotechnological Applications
Overview : The high affinity of this compound for ferric ions suggests potential applications in biotechnology, particularly in bioremediation and bioengineering.
Potential Use Cases :
- Bioremediation : Utilizing this compound to enhance the bioavailability of iron can support the growth of microorganisms that degrade pollutants in contaminated environments.
- Bioengineering : Its unique properties may be harnessed in designing biosensors or other applications where efficient metal ion capture is required.
Pharmaceutical Development
Overview : Given its role in iron acquisition and bacterial virulence, this compound could be explored as a target for new antimicrobial therapies.
Case Study : Research into the mechanisms of iron acquisition by Bacillus anthracis has led to considerations of inhibiting petrobactin production as a strategy to combat anthrax infections. This approach could potentially reduce the virulence of the pathogen by limiting its access to essential nutrients during infection .
Data Summary
Eigenschaften
Molekularformel |
C34H50N6O14S |
|---|---|
Molekulargewicht |
798.9 g/mol |
IUPAC-Name |
2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-4-[4-[3-[(3,4-dihydroxy-2-sulfobenzoyl)amino]propylamino]butylamino]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H50N6O14S/c41-24-9-7-22(19-26(24)43)31(47)39-17-5-13-35-11-1-3-15-37-27(44)20-34(51,33(49)50)21-28(45)38-16-4-2-12-36-14-6-18-40-32(48)23-8-10-25(42)29(46)30(23)55(52,53)54/h7-10,19,35-36,41-43,46,51H,1-6,11-18,20-21H2,(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,49,50)(H,52,53,54) |
InChI-Schlüssel |
QBIVVKGXMPVSSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=C(C(=C(C=C2)O)O)S(=O)(=O)O)(C(=O)O)O)O)O |
Synonyme |
petrobactin petrobactin sulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















